molecular formula C11H15NO4 B6316630 Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate CAS No. 135582-93-3

Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate

Cat. No.: B6316630
CAS No.: 135582-93-3
M. Wt: 225.24 g/mol
InChI Key: DAMJAHUBTRVKPI-JTQLQIEISA-N
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Description

Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a chemical compound with the molecular formula C11H15NO4. It has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzyl group, a carbamate group, and a dihydroxypropyl moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (2S)-2,3-dihydroxypropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the carbamate linkage .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the dihydroxypropyl moiety can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the dihydroxypropyl moiety.

    N-[(2S)-2,3-dihydroxypropyl]carbamate: Similar structure but lacks the benzyl group.

    Benzyl N-[(2S)-2,3-dihydroxypropyl]urea: Similar structure but contains a urea group instead of a carbamate group.

Uniqueness

Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate is unique due to the presence of both the benzyl group and the dihydroxypropyl moiety, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactions and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJAHUBTRVKPI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227689
Record name Phenylmethyl N-[(2S)-2,3-dihydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135582-93-3
Record name Phenylmethyl N-[(2S)-2,3-dihydroxypropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135582-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(2S)-2,3-dihydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Amino-2,3-propanediol (15.2 g, 167 mmol) and NaOH (8.1 g, 204 mmol) in water (70 ml) at -10° C. was treated dropwise with benzyl chloroformate (28.5 ml, 200 mmol) in ether (30 ml) over 20 min. The reaction was stirred at 0° for 30 min then at room temperature for 2 h. The mixture was acidified with 2M HCl and extracted with ethyl acetate which was washed with 0.5M H3PO4 and brine, then dried over Na2SO4 and evaporated. Recrystallization of the residue from benzene afforded 16.59 g (44%) of the desired product as a white powder. NMR (300 MHz, CD3OD, ppm): 3.12 (dd, 1H), 3.28 (dd, 1H), 3.50 (m, 2H), 3.68 (m, 1H), 5.08 (s, H), 7.35 (m, 5H).
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

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